4-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
4-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for drug design and discovery . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 3-chloro phenyl isocyanate with 1-[bis(4-fluorophenyl)methyl]piperazine under specific conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
4-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include various substituted piperazine derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways in the body. The compound is known to inhibit the growth of certain bacteria and cancer cells by interfering with their metabolic processes . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to affect key enzymes and receptors involved in cell growth and proliferation .
Comparison with Similar Compounds
4-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide can be compared with other piperazine derivatives, such as:
4-{[bis(4-fluorophenyl)methyl]-N-(3-chlorophenyl)}piperazine-1-carboxamide: This compound has similar structural features but different substituents, leading to variations in its biological activities.
N-{[(4-chlorophenyl)-3-(trifluoromethyl)]-5,6-dihydro-[1,2,4]triazolo[4,3-a]}pyrazine-7(8H)-carboxamide: This compound has a different core structure but shares some functional groups with this compound.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-15-6-4-14(5-7-15)13-22-8-10-23(11-9-22)18(24)21-17-3-1-2-16(20)12-17/h1-7,12H,8-11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRAJRDCCYVXCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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